molecular formula C9H12N2O3 B2481878 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1341513-43-6

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2481878
CAS No.: 1341513-43-6
M. Wt: 196.206
InChI Key: IDIIPFGIBWQHHX-UHFFFAOYSA-N
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Description

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methyl group at the third position, an oxolan (tetrahydrofuran) ring at the first position, and a carboxylic acid group at the fourth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole with a carboxylating agent such as carbon dioxide in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated pyrazoles or other substituted derivatives.

Scientific Research Applications

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting or modulating their activity. The pyrazole ring can also interact with various enzymes, affecting their function and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a carboxylic acid group.

    3-methyl-1-(oxolan-3-yl)-1H-pyrazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

Uniqueness

3-methyl-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the oxolan ring and the carboxylic acid group, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-1-(oxolan-3-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6-8(9(12)13)4-11(10-6)7-2-3-14-5-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIPFGIBWQHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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